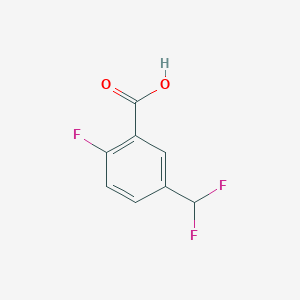

5-(Difluoromethyl)-2-fluorobenzoic acid

描述

属性

IUPAC Name |

5-(difluoromethyl)-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFJDWIZTPHHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429421-95-3 | |

| Record name | 5-(difluoromethyl)-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Halogenation and Fluorination of Aromatic Precursors

A common approach starts from fluorinated nitrobenzene or halogenated fluorobenzene derivatives. For example, a patent method for related fluorobenzoic acids involves:

- Starting with p-fluoronitrobenzene.

- Bromination to obtain 3-bromo-4-fluoronitrobenzene.

- Reduction of the nitro group to aniline.

- Chlorination and diazotization steps to introduce additional fluorine atoms via Sandmeyer-type reactions.

- Final oxidation or hydrolysis to the benzoic acid.

Although this patent specifically addresses 4-chloro-2,5-difluorobenzoic acid, the methodology is adaptable for preparing this compound by modifying substitution patterns and reagents.

Difluoromethylation via Radical or Nucleophilic Methods

The installation of the difluoromethyl group (-CF2H) at the 5-position can be achieved by:

- Radical difluoromethylation of aromatic precursors using difluoromethyl radical sources.

- Decarboxylative radical cascade cyclization involving α,α-difluoroarylacetic acids as difluoromethyl radical precursors under metal-free conditions.

A recent study demonstrated a metal-free radical cascade cyclization using α,α-difluorophenylacetic acid derivatives to introduce difluoromethyl groups efficiently under mild conditions (80 °C, DMSO solvent, ammonium persulfate oxidant). This method showed good yields (up to 89%) and excellent functional group tolerance, making it a promising approach for synthesizing difluoromethyl-substituted benzoic acid derivatives.

Catalytic Fluorination Using Boron Trifluoride Complexes

Catalytic nucleophilic fluorination using boron trifluoride etherate (BF3·Et2O) has been employed to introduce fluorine atoms into oxazoline derivatives, which can be adapted for fluorination of aromatic compounds. Though this method is more common for heterocyclic fluorination, it provides insights into mild fluorination conditions that may be applicable in the synthesis of fluorobenzoic acid derivatives.

Comparative Analysis of Preparation Methods

Detailed Research Findings

Radical Cascade Cyclization for Difluoromethylation

- Using 2-phenylbenzimidazole derivatives with α,α-difluorophenylacetic acid under ammonium persulfate oxidation in DMSO at 80 °C leads to efficient difluoromethylation.

- The reaction is metal- and base-free, reducing cost and environmental impact.

- Optimal conditions include 3 equivalents of ammonium persulfate and 8 hours reaction time under argon atmosphere.

- The method tolerates various functional groups, indicating potential for versatile fluorobenzoic acid synthesis.

- Structural confirmation was achieved by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Fluorination via Diazonium Salt Intermediates

- The Sandmeyer reaction pathway involves diazotization of aromatic amines followed by substitution with fluorine sources, enabling selective fluorination at desired positions.

- This method is well-established for introducing fluorine atoms but may require multiple steps and careful handling of diazonium intermediates.

Summary Table: Optimal Conditions for Preparation

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | p-Fluoronitrobenzene or substituted fluorobenzene | Commercially available |

| Bromination | Bromine or N-bromosuccinimide (NBS) | Regioselective bromination at 3-position |

| Reduction | Fe/HCl or catalytic hydrogenation | Converts nitro to aniline |

| Chlorination/Fluorination | Chlorinating agents, diazotization, fluorination reagents | Sandmeyer-type fluorination |

| Difluoromethylation | α,α-Difluorophenylacetic acid, (NH4)2S2O8, DMSO, 80 °C | Radical difluoromethylation step |

| Final Oxidation to Acid | Oxidative hydrolysis or direct oxidation | Converts intermediates to carboxylic acid |

化学反应分析

5-(Difluoromethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, leading to the

生物活性

5-(Difluoromethyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 192.13 g/mol. The presence of multiple fluorine atoms contributes to the compound's unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are advantageous for drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group enhances binding affinity and selectivity, allowing the compound to modulate various biological pathways effectively. These interactions can lead to significant physiological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, thereby altering cell proliferation and survival.

- Antimicrobial Properties : Its structural features allow it to interact with microbial cell membranes or specific enzymes, leading to reduced viability of pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacteria and fungi. For instance, it demonstrated notable inhibition against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values comparable to established antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell culture studies, it inhibited the growth of murine leukemia cells (L5178Y), showcasing cytostatic effects similar to those observed with other fluorinated compounds . The mechanism appears to involve disruption of nucleic acid synthesis pathways, potentially through the inhibition of thymidylate synthase.

Case Studies

- Murine Leukemia Model : A study assessed the efficacy of this compound in inhibiting L5178Y leukemia cells. The compound exhibited IC50 values in the nanomolar range, indicating potent antiproliferative activity .

- Antimicrobial Testing : In a comparative study against various pathogens, this compound showed lower MIC values than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₃O₂ |

| Molecular Weight | 192.13 g/mol |

| Antimicrobial Activity (MIC) | < 10 µg/mL against E. coli |

| Anticancer Activity (IC50) | Nanomolar range |

科学研究应用

Chemistry

In organic synthesis, 5-(Difluoromethyl)-2-fluorobenzoic acid serves as a versatile building block for creating more complex fluorinated compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : Engaging in electrophilic and nucleophilic substitutions.

- Coupling Reactions : Used in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology

The compound is being investigated for its potential as a fluorescent probe in biological imaging. Its fluorinated structure enhances its visibility under specific imaging techniques, making it valuable for tracking biological processes in live cells.

Medicine

This compound has shown promise in drug discovery, particularly in developing enzyme inhibitors and receptor modulators. Notably, it has been explored for:

- DYRK1A Inhibition : Research indicates that derivatives of this compound exhibit improved inhibitory activity against DYRK1A/B enzymes, which are implicated in neurological disorders such as Alzheimer’s disease and Down syndrome .

- Pharmacokinetics : Studies demonstrate that certain derivatives possess favorable pharmacokinetic properties, improving bioavailability and selectivity for therapeutic targets .

Case Study 1: DYRK1A Inhibitors

Research published in 2023 highlighted the development of novel fluorinated polyphenol derivatives that include this compound as a scaffold. These derivatives demonstrated enhanced inhibitory activity against DYRK1A/B enzymes, which are critical targets for treating neurodegenerative diseases . The introduction of fluorine atoms significantly increased the compounds' potency compared to non-fluorinated analogs.

| Compound | Activity (IC50) | Bioavailability (%) |

|---|---|---|

| EGCG | High | 2 |

| GCG-1c | Very High | 16 |

Case Study 2: Biological Imaging

In a study focusing on biological imaging, researchers utilized this compound as a fluorescent probe to visualize cellular processes. The compound's unique fluorescence properties allowed for real-time tracking of cellular dynamics, contributing to advancements in understanding cellular mechanisms.

相似化合物的比较

5-Bromo-2,4-difluorobenzoic Acid

- Structure : Bromine at 5-position, fluorine at 2- and 4-positions.

- Applications : Key intermediate in agrochemicals; synthesized via bromination of 2,4-difluorobenzonitrile with 93–99% purity .

- Comparison : Bromine increases molecular weight (vs. difluoromethyl) and alters electronic properties, favoring halogen bonding in target interactions.

2-Fluoro-5-formylbenzoic Acid

- Structure : Formyl group at 5-position, fluorine at 2-position.

- Applications : Versatile building block for Schiff base formation or nucleophilic additions. Available in milligram to kilogram scales .

- Comparison : The formyl group introduces reactivity for further derivatization, unlike the difluoromethyl group, which is more inert .

5-Fluoro-2-methylbenzoic Acid

- Structure : Methyl at 2-position, fluorine at 5-position.

- Applications : Used in pharmaceutical intermediates; methyl group enhances steric bulk but reduces acidity compared to fluorine .

- Comparison : The methyl group decreases solubility in polar solvents relative to the difluoromethyl group .

Functional Group Modifications

5-Amino-2-fluorobenzoic Acid

- Structure: Amino group at 5-position, fluorine at 2-position.

- Applications : Precursor for anticonvulsant thiosemicarbazides and triazoles targeting GABA-A receptors .

- Comparison: The amino group enables hydrogen bonding and salt formation, contrasting with the electron-withdrawing difluoromethyl group .

4-Fluorobenzoic Acid

- Structure : Fluorine at 4-position.

- Applications : Ligand in coordination chemistry (e.g., cobalt complexes with antiferromagnetic properties) .

- Comparison : The 4-fluoro isomer lacks the steric and electronic effects of the 2,5-disubstitution pattern, altering its coordination behavior .

Key Research Findings

- Synthetic Accessibility : The difluoromethyl group in 5-(Difluoromethyl)-2-fluorobenzoic acid is introduced via late-stage functionalization, enabling modular synthesis .

- Biological Relevance : Fluorine and difluoromethyl groups improve blood-brain barrier penetration and metabolic stability, critical for CNS-targeting drugs .

- Regulatory Considerations: Derivatives like 5-(3-Cyanophenyl)-2-fluorobenzoic acid require stringent safety protocols due to hazards like skin/eye irritation .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(Difluoromethyl)-2-fluorobenzoic acid, and how can researchers optimize reaction conditions for higher yields?

- Methodology :

- Nucleophilic Fluorination : Utilize arylboronic acids or benziodoxolones as intermediates, employing fluorinating agents like Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Functional Group Manipulation : Start with 2-fluorobenzoic acid derivatives; introduce difluoromethyl groups via radical or electrophilic substitution using ClCF₂H or CHF₂I under controlled pH (e.g., acidic conditions for protonation) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 eq fluorinating agent), temperature, and solvent polarity to minimize byproducts. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodology :

- NMR Spectroscopy : Analyze NMR (δ ≈ -110 to -130 ppm for CF₂ groups) and NMR (aromatic protons at δ 7.2–8.0 ppm) to confirm substitution patterns .

- HPLC-MS : Use C18 columns with acetonitrile/water (0.1% formic acid) gradients. Monitor purity (>98%) and molecular ion peaks ([M-H]⁻ at m/z 204) .

- FT-IR : Identify carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS hazard codes (e.g., H315 for skin irritation) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl and fluorine substituents influence the acidity and reactivity of this compound in nucleophilic reactions?

- Methodology :

- Acidity Measurement : Determine pKa via potentiometric titration in DMSO/water. The difluoromethyl group (strongly electron-withdrawing) lowers pKa (~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2) .

- Reactivity Studies : Perform kinetic assays (e.g., esterification with MeOH/H⁺). Enhanced electrophilicity at the carbonyl due to inductive effects accelerates nucleophilic attack .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and assay conditions (e.g., 10 µM compound, 24-h incubation) to isolate variables .

- Metabolic Stability Tests : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

- Structural Analog Comparison : Synthesize derivatives with single substituent changes (e.g., replacing F with Cl) to pinpoint functional group contributions .

Q. How can computational chemistry predict the interaction between this compound and enzymatic targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cyclooxygenase-2). Prioritize hydrogen bonds between the carboxylic acid and Arg120/His90 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2.0 Å indicates stable binding) .

- QSAR Modeling : Corrate substituent parameters (Hammett σ) with inhibitory activity (IC50) to design optimized derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。